N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946311-61-1
VCID: VC11934551
InChI: InChI=1S/C21H19FN2O4/c1-27-16-8-9-18(19(11-16)28-2)23-21(26)15-7-10-20(25)24(13-15)12-14-5-3-4-6-17(14)22/h3-11,13H,12H2,1-2H3,(H,23,26)
SMILES: COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)OC
Molecular Formula: C21H19FN2O4
Molecular Weight: 382.4 g/mol

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946311-61-1

Cat. No.: VC11934551

Molecular Formula: C21H19FN2O4

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946311-61-1

Specification

CAS No. 946311-61-1
Molecular Formula C21H19FN2O4
Molecular Weight 382.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19FN2O4/c1-27-16-8-9-18(19(11-16)28-2)23-21(26)15-7-10-20(25)24(13-15)12-14-5-3-4-6-17(14)22/h3-11,13H,12H2,1-2H3,(H,23,26)
Standard InChI Key HWHWXKRFVQYEIH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)OC

Introduction

The compound N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to the class of carboxamides derived from dihydropyridines, which are often explored for their bioactive properties in pharmacological research.

Structural Characteristics

  • Molecular Formula: C20H19FN2O4

  • Molecular Weight: 370.38 g/mol

  • Chemical Structure:

    • The compound features a dihydropyridine core substituted with:

      • A 2,4-dimethoxyphenyl group.

      • A 2-fluorophenylmethyl moiety.

      • A carboxamide functional group at the 3-position.

    • The structure suggests potential hydrogen bonding and aromatic interactions.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Starting Materials: Substituted aromatic amines and dihydropyridine derivatives.

  • Reaction Pathways:

    • Nucleophilic substitution or condensation reactions to introduce the carboxamide group.

    • Functionalization of the dihydropyridine ring with fluorinated phenyl groups.

  • Characterization Techniques:

    • NMR Spectroscopy: For structural confirmation of proton and carbon environments.

    • Mass Spectrometry (MS): To verify molecular weight.

    • Infrared Spectroscopy (IR): To identify functional groups like amides and methoxy groups.

Pharmacological Significance

Dihydropyridine derivatives are well-known for their role in calcium channel modulation, making them valuable in cardiovascular therapies. Although specific biological data for this compound is limited, its structural similarity to bioactive molecules suggests potential activity in areas such as:

  • Anti-inflammatory Agents:

    • Molecular docking studies on related compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Anticancer Properties:

    • Compounds with similar frameworks have shown growth inhibition in cancer cell lines through mechanisms like apoptosis induction .

Potential Applications

  • Drug Development:

    • As a lead compound for designing calcium channel blockers or anti-inflammatory drugs.

  • Chemical Probes:

    • Useful in studying enzyme inhibition or receptor binding due to its functional groups.

Research Gaps and Future Directions

  • Biological Evaluation:

    • In vitro and in vivo studies are needed to confirm pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the fluorophenyl or methoxy positions could enhance potency or selectivity.

  • Toxicological Profiling:

    • Comprehensive toxicity studies are essential before considering clinical applications.

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